![molecular formula C9H7ClO2 B053533 2,3-Dihydro-1-benzofuran-7-carbonyl chloride CAS No. 123266-63-7](/img/structure/B53533.png)
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Overview
Description
“2,3-Dihydro-1-benzofuran-7-carbonyl chloride” is a chemical compound with the molecular formula C9H7ClO2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1-benzofuran-7-carbonyl chloride” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass is 182.01300 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.60400 and a density of 1.342 g/cm3 . Its boiling point is 299.8ºC at 760 mmHg . The compound is also characterized by a flash point of 111.6ºC .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-7-carbonyl chloride, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds are known for their antibacterial properties . They could potentially be used in the development of new antibiotics or as additives in existing antibiotic treatments.
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . This makes them potential candidates for use in treatments for diseases caused by oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These compounds could potentially be used in the treatment of various types of cancer.
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-7-carbonyl chloride, can be used in the synthesis of complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry and drug discovery.
Safety and Hazards
Future Directions
Benzofuran derivatives, including “2,3-Dihydro-1-benzofuran-7-carbonyl chloride”, are of interest in various fields of research. For instance, they are being studied for their potential as effective and low-toxic antifungal drugs . Additionally, some benzofuran derivatives have shown potential anticancer activity .
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological effects .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGUBMIJPZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383519 | |
Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-7-carbonyl chloride | |
CAS RN |
123266-63-7 | |
Record name | 2,3-Dihydro-7-benzofurancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123266-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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